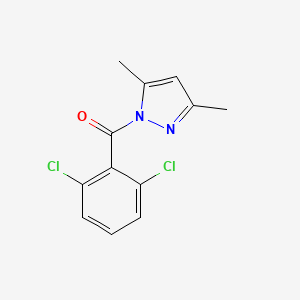![molecular formula C22H30N4O3 B10981154 Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide](/img/structure/B10981154.png)
Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinyl group and a quinolizinyl moiety, making it of interest for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide typically involves multiple steps:
Formation of the Imidazolidinyl Group: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the imidazolidinyl ring.
Attachment of the Quinolizinyl Moiety: The quinolizinyl group is introduced through a nucleophilic substitution reaction, where the amine group of the quinolizinyl compound reacts with a suitable electrophile.
Final Coupling: The two fragments are coupled using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of additional carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols, etc.) under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazolidinyl and quinolizinyl groups in various chemical environments.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism by which Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazolidinyl group may form hydrogen bonds or electrostatic interactions with active sites, while the quinolizinyl moiety could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-methylpropanamide: Similar structure but lacks the quinolizinyl group.
N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]acetamide: Contains the quinolizinyl group but lacks the imidazolidinyl moiety.
Uniqueness
Rel-3-(2,5-dioxo-1-phenyl-4-imidazolidinyl)-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide is unique due to the combination of the imidazolidinyl and quinolizinyl groups in a single molecule. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H30N4O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide |
InChI |
InChI=1S/C22H30N4O3/c27-20(23-15-16-7-6-14-25-13-5-4-10-19(16)25)12-11-18-21(28)26(22(29)24-18)17-8-2-1-3-9-17/h1-3,8-9,16,18-19H,4-7,10-15H2,(H,23,27)(H,24,29)/t16-,18?,19+/m0/s1 |
InChI Key |
WVFGUNZVJODHLD-DDPXNHEPSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-carbamoyl-4-methyl-2-[(phenylcarbamoyl)amino]thiophene-3-carboxylate](/img/structure/B10981074.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10981089.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10981091.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10981094.png)
![6-cyclopropyl-N-(2,5-dimethoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10981105.png)
![3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B10981111.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B10981113.png)
![2-[2-chloro-6-(thiomorpholin-4-yl)-9H-purin-9-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10981115.png)
![Ethyl [2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10981129.png)
![N-[4-(1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B10981137.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10981151.png)
![2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B10981170.png)
![Methyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10981172.png)
